molecular formula C9H7F2N B1358411 3-(1,1-Difluoroethyl)benzonitrile CAS No. 55805-06-6

3-(1,1-Difluoroethyl)benzonitrile

Cat. No. B1358411
CAS RN: 55805-06-6
M. Wt: 167.15 g/mol
InChI Key: FVVHWXDEFWFFSD-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)benzonitrile is a chemical compound with the CAS Number: 55805-06-6 . It has a molecular weight of 167.16 and its IUPAC name is 3-(1,1-difluoroethyl)benzonitrile . It is commonly used in scientific research and industrial applications.


Synthesis Analysis

The synthesis of 3-(1,1-Difluoroethyl)benzonitrile involves the use of 3-acetylbenzonitrile and deoxo-fluor . The mixture is stirred overnight at 85°C, basified with saturated NaHCO3, and extracted with CH2Cl2 . The combined organic phases are washed with brine, dried over Na2SO4, filtered, and evaporated .


Molecular Structure Analysis

The InChI code for 3-(1,1-Difluoroethyl)benzonitrile is 1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(1,1-Difluoroethyl)benzonitrile has a molecular weight of 167.16 . Its physical and chemical properties would be determined by its molecular structure, which includes a benzonitrile group and a difluoroethyl group .

Scientific Research Applications

1. Solar Cell Applications

Benzonitrile derivatives, including variants like 3-(1,1-Difluoroethyl)benzonitrile, have been demonstrated to be effective as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in solar cells, making it a valuable component in renewable energy technology (Latini et al., 2014).

2. Vibrational Spectroscopy

The vibrational spectroscopy of benzonitrile clusters, such as benzonitrile-(H2O) and benzonitrile-(CH3OH), provides insights into molecular interactions and structures. This has implications in the field of molecular physics and chemistry (Ishikawa et al., 1999).

3. High-Temperature Reactions

In high-temperature vapor-phase reactions, benzylic substrates react with nitrogen trifluoride to produce products like benzonitrile. Understanding these reactions is crucial for chemical synthesis and industrial applications (Belter, 2011).

4. Electrolyte Additive in Batteries

Benzonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in high voltage lithium-ion batteries. They improve cyclic stability and overall performance, indicating potential for advancements in energy storage technologies (Huang et al., 2014).

5. Corrosion Inhibition

Benzonitrile derivatives have been studied as corrosion inhibitors for metals like steel. Their effectiveness in protecting metals from corrosion is valuable for industrial applications, particularly in acidic environments (Chaouiki et al., 2018).

6. Solvent Properties in Ionic Liquids

Benzonitrile's properties as a solvent, particularly in ionic liquids, have been studied. Its sensitivity to electrostatic characteristics makes it an important probe for understanding the solvation and local structure of ionic liquids (Zhang et al., 2013).

7. Synthesis of Organic Compounds

Benzonitrile is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Innovative synthetic methods involving benzonitriles expand the possibilities in organic synthesis (Jia & Wang, 2016).

properties

IUPAC Name

3-(1,1-difluoroethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVHWXDEFWFFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300344
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)benzonitrile

CAS RN

55805-06-6
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1,1-difluoroethyl)benzonitrile was synthesized from 3-acetylbenzonitrile following the method described for 3-bromo-5-(1,1-difluoroethyl)pyridine. A solution of 3-(1,1-difluoroethyl)benzonitrile (1.6 g, 9.57 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. and was treated dropwise with a 1 M solution of DIBAL in hexanes (11.5 mL, 11.2 mmol). The mixture was allowed to slowly warm to room temperature. The reaction was monitored by TLC. After 3 h, the reaction mixture was poured into a beaker containing crushed ice and 6 N HCl. The mixture was stirred for about 1 h. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic layer was washed with aqueous NaHCO3 followed by water. The organic layer was dried (Na2SO4), concentrated, and silica chromatographed to afford 3-(1,1-difluoroethyl)benzaldehyde as a light yellow oil, which was used directly for next step without further purification and identification.
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